4-Butylbenzene-1,2-diamine
Description
4-Butylbenzene-1,2-diamine is an aromatic diamine with a butyl substituent at the para position relative to the two adjacent amino groups on the benzene ring. This compound is structurally analogous to other substituted benzene-1,2-diamines, which are widely used as intermediates in organic synthesis, pharmaceutical chemistry, and materials science. These derivatives differ in their electronic and steric properties, influencing their reactivity, stability, and applications.
Properties
IUPAC Name |
4-butylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEGHHLKDKIWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063120 | |
| Record name | 1,2-Benzenediamine, 4-butyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.000174 [mmHg] | |
| Record name | 4-Butyl-1,2-benzenediamine | |
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CAS No. |
3663-23-8 | |
| Record name | 4-Butyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Butyl-1,2-benzenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediamine, 4-butyl- | |
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| Record name | 1,2-Benzenediamine, 4-butyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-BUTYL-O-PHENYLENEDIAMINE | |
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| Record name | 4-BUTYL-1,2-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6269 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylbenzene-1,2-diamine typically involves the following steps:
Nitration of 4-Butylbenzene: The starting material, 4-butylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-butyl-1,2-dinitrobenzene.
Reduction of 4-Butyl-1,2-dinitrobenzene: The dinitro compound is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Butylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amine groups direct incoming electrophiles to the ortho and para positions relative to the amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: More reduced amine derivatives.
Substitution Products: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Butylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The butyl group may influence the compound’s hydrophobic interactions and overall binding affinity.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
Substituents on the benzene ring modulate the electronic density of the aromatic system, impacting reactivity in condensation, cyclization, and substitution reactions. Key comparisons include:
Key Observations :
Stability and Handling
- Nitro Derivatives : 4-Nitrobenzene-1,2-diamine is prone to decomposition under acidic or high-temperature conditions .
- Fluoro Derivatives : 4-Fluorobenzene-1,2-diamine is highly unstable and must be used immediately after synthesis .
- Methoxy Derivatives: Exhibit better stability due to resonance stabilization of the amino groups .
Prediction for 4-Butyl Derivative : The butyl group’s electron-donating nature may improve stability relative to nitro or fluoro derivatives but could complicate purification due to increased hydrophobicity.
Biological Activity
4-Butylbenzene-1,2-diamine, also known as 4-butyl-1,2-phenylenediamine, is an organic compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic uses based on diverse research findings.
This compound is characterized by its ability to interact with metal ions, particularly copper (Cu²⁺). This interaction is crucial as it forms complexes that can be utilized as fluorescent probes in biological imaging. The compound's structure allows it to participate in various biochemical reactions, influencing enzyme activities and cellular signaling pathways.
Cellular Effects
The compound has demonstrated multiple cellular effects, primarily through its role as a fluorescent probe. By binding to copper ions, it can modulate cellular processes essential for maintaining homeostasis and facilitating enzymatic reactions. It has been studied for potential antimicrobial and anticancer properties, suggesting that it may inhibit the growth of certain pathogens and cancer cells.
Molecular Mechanism
At the molecular level, this compound's activity is largely attributed to its binding interactions with biomolecules. The coordination with copper ions enhances its reactivity and specificity towards biological targets. This mechanism is essential for understanding how the compound can influence various biological functions and potentially lead to therapeutic applications.
Case Studies and Experimental Data
A review of the literature reveals several studies investigating the biological activity of this compound:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In one study, treated cancer cells showed reduced viability compared to untreated controls.
- Fluorescent Probes : The compound has been successfully used in creating fluorescent probes for imaging applications in living cells. This application leverages its interaction with copper ions to visualize cellular processes.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Variation | Biological Activity |
|---|---|---|
| 4-Methylbenzene-1,2-diamine | Methyl group instead of butyl | Moderate antimicrobial |
| 4-Ethylbenzene-1,2-diamine | Ethyl group instead of butyl | Lower anticancer activity |
| 4-Propylbenzene-1,2-diamine | Propyl group instead of butyl | Similar properties |
The presence of the butyl group in this compound enhances its hydrophobic interactions compared to shorter-chain analogs, potentially leading to different biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
